molecular formula C14H18BFO2 B7981073 (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B7981073
M. Wt: 248.10 g/mol
InChI Key: XKOFTHAMHDHSMB-CMDGGOBGSA-N
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Description

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BFO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Boron-Containing Stilbene Derivatives : A study by Das et al. (2015) detailed the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. This process involves a one-pot protocol to synthesize boron-containing resveratrol analogues. These derivatives have potential use in new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for detecting hydrogen peroxide (H2O2). This study highlighted the application of these compounds in developing "Off–On" fluorescence response probes towards H2O2 (Lampard et al., 2018).

  • Stereoselective Syntheses of Alcohols : Hoffmann et al. (1987) reported on ketone-derived enol borates with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit. These compounds are stable and can add to aldehydes in a stereoconvergent reaction leading to syn-aldols, indicating their use in stereoselective chemical syntheses (Hoffmann et al., 1987).

  • Development of Lipogenic Inhibitors : A study by Das et al. (2011) synthesized a library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, identifying several with lipogenesis inhibitory effects. These derivatives, particularly BF102, showed potential as lipid-lowering drugs (Das et al., 2011).

  • Dehydrogenative Borylation for Vinylboronates Synthesis : Murata et al. (2002) described the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for the dehydrogenative borylation of vinylarenes, a process important in organic synthesis (Murata et al., 2002).

  • Selective Synthesis of Buta-1,3-dienes : Szudkowska‐Fratczak et al. (2014) reported on the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block. This synthesis shows the compound's utility in creating specific chemical structures (Szudkowska‐Fratczak et al., 2014).

  • Polymerization to Create Poly(3-hexylthiophene) : Yokozawa et al. (2011) investigated the polymerization of a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in poly(3-hexylthiophene) with high regioregularity, indicating potential applications in polymer chemistry (Yokozawa et al., 2011).

properties

IUPAC Name

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOFTHAMHDHSMB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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